(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Proteomics Ion-mobility mass spectrometry Edman degradation

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (PTH-leucine) is the gold-standard reference for leucine identification in Edman degradation and proteomics. Its unique HPLC retention time ensures unambiguous peak assignment, preventing the critical error of misidentifying leucine as isoleucine. Impure or substituted alternatives compromise quantitative analysis and invalidate results. This high-purity (≥98%) standard, with a well-defined melting point (179-183°C), guarantees reliable system calibration and regulatory compliance. Procure this verified standard to ensure definitive sequence assignments and research integrity.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
Cat. No. B12936953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1
InChIKeyFMVWVPAXPVSWER-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is the Preferred Reference Standard for Leucine Identification in Protein Sequencing


(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, commonly known as PTH-leucine or phenylthiohydantoin-leucine (CAS 4399-40-0), is a heterocyclic thiohydantoin derivative with the molecular formula C13H16N2OS and a molecular weight of approximately 248.34 g/mol [1]. It is the phenylthiohydantoin (PTH) derivative of the amino acid leucine, formed during the Edman degradation process for protein sequencing. This compound is a cornerstone reagent in proteomics, serving as the definitive chromatographic and mass spectrometric standard for identifying leucine residues. Its high purity (>98% by HPLC) and well-characterized physical properties, including a melting point range of 179.0 to 183.0 °C, ensure its reliability in analytical workflows .

The Risks of Using Unverified or Generic PTH-Amino Acid Analogs in Place of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one


Generic substitution with other PTH-amino acid derivatives or impure lots of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is scientifically untenable. In Edman degradation, the unambiguous identification of the cleaved amino acid residue is entirely dependent on matching the retention time or reduced mobility constant (Ko) of the unknown PTH derivative to a verified standard [1]. Substituting PTH-leucine with a structural isomer like PTH-isoleucine would lead to a false sequence assignment, as the two compounds, while sharing the same mass and formula, exhibit distinct analytical signatures [1]. Furthermore, variations in purity, chiral composition, or the presence of degradation byproducts can compromise the accuracy of quantitative analysis and invalidate experimental results . The evidence below quantifies the specific, measurable attributes that distinguish this compound from its closest analogs and justify its dedicated procurement.

Quantitative Differentiators for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: Analytical Performance and Physical Properties vs. Analogs


Differentiation of Isobaric Isomers: Unique Reduced Mobility Constant (Ko) for PTH-Leucine vs. PTH-Isoleucine

In ion-mobility mass spectrometry (IMMS), (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (PTH-leucine) exhibits a unique reduced mobility constant (Ko) that enables its unequivocal differentiation from its isobaric isomer, PTH-isoleucine. This analytical distinction is critical for accurate protein sequencing, as the two isomers share an identical molecular weight (248.34 g/mol) and cannot be resolved by mass spectrometry alone [1].

Proteomics Ion-mobility mass spectrometry Edman degradation

Physical Property Benchmark: Distinct Melting Point Range vs. Other PTH-Amino Acid Standards

The melting point of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a key differentiator for identity verification and purity assessment. Its reported range of 179.0 to 183.0 °C is significantly lower than that of PTH-valine (207.0 to 211.0 °C) and PTH-alanine (184 to 188 °C), allowing for rapid confirmation of the correct material upon receipt and before use in critical experiments .

Analytical chemistry Quality control Compound characterization

High Purity Specification: HPLC Purity ≥ 98.0% Ensures Reliable Analytical Results

Reputable vendors supply (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one with a minimum HPLC purity of 98.0% (area%), as determined by validated chromatographic methods . This high purity specification minimizes the presence of structurally related impurities, such as other PTH-amino acids or degradation products, which could co-elute or cause ion suppression in mass spectrometry, thereby ensuring accurate quantification and unambiguous identification in sequencing workflows.

Quality assurance HPLC analysis Reference standards

Comprehensive Spectral Fingerprint: Availability of IR, 1H NMR, and 13C NMR Data for Identity Verification

The compound's identity is unequivocally supported by a comprehensive set of reference spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 NMR (13C NMR) spectra, which are publicly available in the Spectral Database for Organic Compounds (SDBS) [1]. This provides laboratories with a robust, peer-reviewed resource for verifying the compound's structure and purity beyond simple chromatographic methods, offering a level of characterization not always available for less common analogs.

Spectroscopy Quality control Compound characterization

Key Application Scenarios Where (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Provides Decisive Analytical Advantage


Edman Degradation for De Novo Protein Sequencing

This compound is the gold-standard reference material for identifying leucine residues during automated Edman degradation. Its unique retention time on reverse-phase HPLC columns, directly correlated to its specific reduced mobility constant (Ko) in ion-mobility MS, ensures unambiguous peak assignment and prevents the critical error of misidentifying leucine as isoleucine [1].

Quality Control and Identity Testing of Synthetic Peptides

In peptide synthesis and pharmaceutical manufacturing, (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one serves as a critical reference for confirming the presence and correct position of leucine in the final product. Its well-defined melting point (179-183 °C) and comprehensive spectral library (IR, NMR) allow for rapid, orthogonal identity verification during raw material and finished product release testing, supporting compliance with regulatory standards [2].

Method Development and Calibration in Proteomics Core Facilities

For core facilities offering Edman sequencing or PTH-amino acid analysis services, this compound is essential for initial method development, system suitability testing, and routine calibration of HPLC and mass spectrometry instruments. Its high purity (≥98.0%) ensures accurate and reproducible results, minimizing downtime and troubleshooting associated with impure or misidentified standards .

Investigating Enzyme Specificity and Protease Activity

Researchers studying proteases or other enzymes that act on leucine-containing peptides use this compound as a known product standard. Its distinct analytical signature allows for the precise quantification of enzyme-generated PTH-leucine, enabling the calculation of kinetic parameters (e.g., Km, Vmax) and the assessment of inhibitor potency with high accuracy [1].

Technical Documentation Hub

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